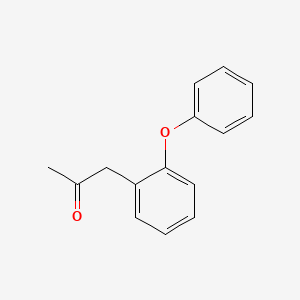

1-(2-Phenoxyphenyl)propan-2-one

Description

BenchChem offers high-quality 1-(2-Phenoxyphenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenoxyphenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1305324-08-6 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(2-phenoxyphenyl)propan-2-one |

InChI |

InChI=1S/C15H14O2/c1-12(16)11-13-7-5-6-10-15(13)17-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |

InChI Key |

VWFRDWVKFQONRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(2-Phenoxyphenyl)propan-2-one

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and prospective evaluation of 1-(2-phenoxyphenyl)propan-2-one, a sparsely documented ketone derivative. Recognizing the absence of extensive literature on this specific molecule, this document leverages established chemical principles and data from structurally related analogs, such as 1-phenoxypropan-2-one, to propose a robust synthetic pathway and a detailed analytical characterization strategy. The narrative is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices. We will detail a proposed Williamson ether synthesis, outline expected spectroscopic and chromatographic profiles, discuss physicochemical properties based on analogous compounds, and explore potential applications in medicinal chemistry and materials science. This guide serves as a practical and scientifically grounded roadmap for the investigation of this novel compound.

Molecular Profile and Structural Elucidation

1-(2-Phenoxyphenyl)propan-2-one is an aromatic ketone featuring a propan-2-one (acetone) moiety linked via a methylene bridge to a 2-phenoxyphenyl group. The core structure consists of a diphenyl ether scaffold where the propanone side chain is attached to one of the phenyl rings at the ortho position relative to the ether linkage. This arrangement provides a unique three-dimensional architecture and electronic environment that may confer interesting chemical and biological properties.

The IUPAC name for this compound is 1-(2-phenoxyphenyl)propan-2-one. Its structure combines the features of a ketone and a diaryl ether, making it a potentially valuable synthetic intermediate.

Caption: Chemical structure of 1-(2-Phenoxyphenyl)propan-2-one.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2-Phenoxyphenyl)propan-2-one | - |

| Molecular Formula | C₁₅H₁₄O₂ | Calculated |

| Molecular Weight | 226.27 g/mol | Calculated |

| Canonical SMILES | CC(=O)CC1=CC=CC=C1OC2=CC=CC=C2 | Calculated |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

Proposed Synthesis Methodology

The synthesis of 1-(2-phenoxyphenyl)propan-2-one can be effectively approached via a modified Williamson ether synthesis followed by nucleophilic substitution. This strategy is adapted from established protocols for similar phenoxypropanone compounds.[1] The rationale is to first form a phenoxide from 2-phenylphenol (2-hydroxybiphenyl), which then acts as a nucleophile to displace a halide from chloroacetone.

Core Principle: The hydroxyl group of 2-phenylphenol is deprotonated by a weak base (K₂CO₃) to form a potassium phenoxide. This potent nucleophile then attacks the electrophilic carbon of chloroacetone. The inclusion of potassium iodide (KI) as a catalyst facilitates the reaction by converting chloroacetone in situ to the more reactive iodoacetone via the Finkelstein reaction, accelerating the rate of substitution.

Caption: Proposed workflow for the synthesis of 1-(2-Phenoxyphenyl)propan-2-one.

Experimental Protocol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through rigorous spectroscopic analysis as described in Section 3.

-

Reaction Setup:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylphenol (1.0 mol equiv), anhydrous potassium carbonate (K₂CO₃, 1.5 mol equiv), and potassium iodide (KI, 0.1 mol equiv).

-

Add 100 mL of dry acetone.

-

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of reagents and side reactions. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to promote self-condensation of the acetone.

-

-

Initial Heating and Nucleophile Formation:

-

Stir the mixture and heat to 60°C for 1 hour.

-

Causality: This step ensures the complete formation of the potassium 2-phenylphenoxide salt, the active nucleophile for the subsequent reaction.

-

-

Addition of Electrophile:

-

Dissolve α-chloroacetone (1.0 mol equiv) in 30 mL of dry acetone.

-

Add the chloroacetone solution dropwise to the reaction mixture over 20 minutes using an addition funnel.

-

Causality: Dropwise addition helps to control the reaction temperature, preventing potential side reactions, and ensures a steady concentration of the electrophile.

-

-

Reaction Completion:

-

Maintain the reaction mixture at 60°C and stir for an additional 3 hours.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting 2-phenylphenol spot has been consumed.

-

-

Work-up and Isolation:

-

Cool the mixture to room temperature.

-

Filter the solid inorganic salts (KCl, K₂CO₃) using a Buchner funnel and wash the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The result is a crude residue.

-

-

Purification:

-

Purify the crude residue by column chromatography over silica gel.

-

Elute with a gradient of hexane and ethyl acetate to isolate the pure 1-(2-phenoxyphenyl)propan-2-one.

-

Causality: Column chromatography is essential to separate the desired product from unreacted starting materials and any potential side products, ensuring high purity.

-

Physicochemical Properties and Analytical Characterization

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Analog Source |

|---|---|---|

| Physical State | Colorless to pale yellow oil or low-melting solid | Analogs are typically liquids or semi-solids at room temperature.[2] |

| Boiling Point | > 250 °C (at atm. pressure) | Significantly higher than 1-phenoxy-2-propanol (241.2 °C) due to increased molecular weight and van der Waals forces.[3] |

| Solubility | Low solubility in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The large, nonpolar aromatic structure dominates its solubility profile. |

| Density | ~1.1 g/cm³ | Slightly higher than water, similar to related aromatic ethers and ketones. |

Proposed Quality Control & Spectroscopic Profile

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Table 3: Expected Spectroscopic Data for Product Confirmation

| Technique | Expected Results |

|---|---|

| ¹H NMR | - Singlet (~2.2 ppm, 3H): Methyl protons (-COCH₃).- Singlet (~4.6 ppm, 2H): Methylene protons (-CH₂-).- Multiplets (7.0-7.8 ppm, 9H): Complex signals from the nine aromatic protons of the two phenyl rings. |

| ¹³C NMR | - Signal (~206 ppm): Carbonyl carbon (C=O).- Signal (~75 ppm): Methylene carbon (-CH₂-).- Signal (~29 ppm): Methyl carbon (-CH₃).- Multiple signals (115-160 ppm): Aromatic carbons. |

| IR Spectroscopy | - Strong absorption at ~1715 cm⁻¹: Characteristic C=O (ketone) stretch.- Strong absorption at ~1240 cm⁻¹: Characteristic C-O-C (aryl ether) asymmetric stretch. |

| Mass Spec. (EI) | - Molecular Ion (M⁺) peak at m/z = 226.27: Corresponding to the molecular weight of C₁₅H₁₄O₂. |

| Purity (HPLC/GC) | >95% peak area | Standard requirement for synthetic products in research. |

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for 1-(2-phenoxyphenyl)propan-2-one does not exist, a robust safety protocol can be established based on the hazards of its structural analogs.[2][4][5][6]

-

Potential Hazards:

-

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][7]

-

Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

-

Potential Applications and Future Research Directions

The unique structure of 1-(2-phenoxyphenyl)propan-2-one suggests its potential as a valuable scaffold in several scientific domains. The presence of a phenolic ketone makes it a key precursor for various heterocyclic systems.[8]

-

Medicinal Chemistry:

-

Scaffold for Heterocycles: The compound can serve as a starting material for synthesizing flavonoids, chromanones, and other heterocyclic compounds. These molecular families are known to possess a wide range of biological activities.[8]

-

Drug Discovery Intermediate: Derivatives of related structures have been investigated for antimicrobial and anticancer properties.[8] The diphenyl ether moiety is a common feature in various bioactive molecules, suggesting this compound could be a valuable building block for novel therapeutic agents.

-

-

Materials Science:

-

Non-Linear Optical (NLO) Materials: The extended π-system of the diphenyl ether core could be functionalized to develop organic compounds with NLO properties, which are relevant in telecommunications and optical computing.[8]

-

Future Research:

-

Execution of Synthesis: The primary step is to perform the proposed synthesis and fully characterize the compound to confirm the predicted analytical data.

-

Biological Screening: The synthesized molecule should be screened against various biological targets, including cancer cell lines and microbial strains, to assess its therapeutic potential.

-

Derivatization: The ketone functionality can be readily converted to other groups (e.g., alcohols, oximes, amines), creating a library of novel compounds for further investigation.[8]

-

Polymer Chemistry: Explore its use as a monomer or additive in the development of specialty polymers with unique thermal or optical properties.

References

-

The Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]

-

CPAChem. (2025, January 27). Safety data sheet for 1-Phenoxy-2-propanol. Retrieved from [Link]

-

PubChem. 1-(2-Methoxyphenoxy)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. Chemical Properties of 2-Propanone, 1-phenoxy- (CAS 621-87-4). Retrieved from [Link]

-

Stenutz. 1-(phenoxy)propan-2-one. Retrieved from [Link]

-

PubChem. 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST WebBook. 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. 1-Phenoxy-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Tradeasia. Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-(2-Methoxyphenoxy)propan-2-one | 6437-46-3 [sigmaaldrich.com]

- 3. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1-(2-Methoxyphenoxy)propan-2-one | C10H12O3 | CID 138748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cpachem.com [cpachem.com]

- 8. 1-(2-Hydroxyphenyl)propan-2-one|CAS 13100-05-5 [benchchem.com]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 1-Phenoxy-2-propanone (CAS 621-87-4)

Abstract: This technical guide provides a comprehensive overview of 1-Phenoxy-2-propanone (CAS 621-87-4), a versatile ketone and ether utilized as a key intermediate in organic synthesis. While the topic name provided was "1-(2-Phenoxyphenyl)propan-2-one," the CAS number 621-87-4 correctly corresponds to 1-Phenoxy-2-propanone, which is the subject of this document. This guide delves into the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic explanations, outlines methods for spectroscopic characterization and analytical purity assessment, discusses its applications, and summarizes critical safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

1-Phenoxy-2-propanone, also widely known as phenoxyacetone, is an organic compound featuring a phenoxy group linked to a propanone moiety via a methylene bridge.[1] This structure imparts both aromatic and carbonyl reactivity, making it a valuable building block in synthetic chemistry.

Chemical Structure

Caption: Chemical structure of 1-Phenoxy-2-propanone.

Physicochemical Data Summary

The fundamental properties of 1-Phenoxy-2-propanone are summarized below, collated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 621-87-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 229-230 °C (lit.) | [2][6] |

| Density | 1.097 g/mL at 25 °C (lit.) | [2][3][6] |

| Refractive Index (n20/D) | 1.521 (lit.) | [2][3] |

| Flash Point | 85 °C (185 °F) - closed cup | [3] |

| Solubility | Low solubility in water; moderately soluble in organic solvents | [1] |

| Synonyms | Phenoxyacetone, Methyl phenoxymethyl ketone, 1-Phenoxyacetone | [1][3][7] |

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of 1-Phenoxy-2-propanone is the Williamson ether synthesis. This classical method involves the reaction of a phenoxide salt with an α-halo ketone. The causality behind this choice is its high efficiency, use of readily available starting materials, and straightforward procedure.

Recommended Synthetic Protocol

This protocol is adapted from established methods for the synthesis of analogous phenoxypropanone derivatives.[8]

Objective: To synthesize 1-Phenoxy-2-propanone from phenol and chloroacetone.

Materials:

-

Phenol (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Potassium Iodide (KI, 0.1 eq, catalyst)

-

Acetone (solvent)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol, anhydrous potassium carbonate, and potassium iodide.

-

Solvent Addition: Add a sufficient volume of acetone to dissolve the phenol and create a stirrable slurry with the potassium carbonate.

-

Reagent Addition: While stirring at room temperature, add chloroacetone dropwise to the mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the phenol spot/peak.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KCl, KI).

-

Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with 5% aqueous NaOH to remove any unreacted phenol, followed by a water wash and a brine wash. The organic layer is then dried over anhydrous sodium sulfate.

-

Final Product: After filtering off the drying agent and removing the solvent in vacuo, the product can be further purified by vacuum distillation to yield 1-Phenoxy-2-propanone as a clear liquid.

Synthetic Scheme and Mechanism

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide nucleophile in situ. The catalytic amount of potassium iodide facilitates the reaction by an in situ Finkelstein reaction, converting the chloroacetone to the more reactive iodoacetone, which is then readily attacked by the phenoxide.

Caption: Overall Williamson ether synthesis scheme.

Caption: Mechanistic pathway of the synthesis.

Spectroscopic Characterization and Analytical Protocols

Confirming the identity and purity of the synthesized 1-Phenoxy-2-propanone is critical. A combination of NMR, IR, and MS, along with a chromatographic method like GC-MS, provides a self-validating system for characterization.

Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Multiplet around δ 6.9-7.3 ppm (5H) |

| Methylene Protons (-O-CH₂-) | Singlet around δ 4.5-4.7 ppm (2H) | |

| Methyl Protons (-CO-CH₃) | Singlet around δ 2.2 ppm (3H) | |

| IR | Carbonyl (C=O) Stretch | Strong, sharp peak around 1720-1740 cm⁻¹ |

| Ether (C-O-C) Stretch | Strong peak(s) around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) | |

| Aromatic C=C Stretch | Peaks in the 1450-1600 cm⁻¹ region | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 150 |

| Major Fragments | m/z = 107 (phenoxy-CH₂⁺), m/z = 94 (phenol⁺), m/z = 77 (phenyl⁺), m/z = 43 (acetyl cation, CH₃CO⁺) |

Analytical Workflow for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of volatile compounds like 1-Phenoxy-2-propanone, allowing for the separation and identification of residual starting materials, solvents, and by-products.[9][10]

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 1-Phenoxy-2-propanone in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of the product divided by the total area of all peaks. Identify impurities by comparing their mass spectra to library databases (e.g., NIST).

Sources

- 1. CAS 621-87-4: 1-Phenoxy-2-propanone | CymitQuimica [cymitquimica.com]

- 2. 621-87-4|Phenoxy 2-propanone, 97%| Ottokemi™ [ottokemi.com]

- 3. Phenoxy-2-propanone 97 621-87-4 [sigmaaldrich.com]

- 4. 1-Phenoxy-2-propanone | C9H10O2 | CID 69313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenoxy 2-propanone - Liquid, Minimum 97% Purity, Cas No: 621-87-4, Density: 1.097 G/ml | High-performance School Lab Chemical at Best Price in Vasai | Ultra Pure Lab Chem Industries Llp [tradeindia.com]

- 6. PHENOXYACETONE | 621-87-4 [chemicalbook.com]

- 7. 2-Propanone, 1-phenoxy- (CAS 621-87-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. longdom.org [longdom.org]

Technical Monograph: 1-(2-Phenoxyphenyl)propan-2-one

This technical guide provides an in-depth analysis of 1-(2-Phenoxyphenyl)propan-2-one , a critical intermediate in the synthesis of tricyclic heterocycles, particularly dibenzoxepins and benzofuran derivatives used in medicinal chemistry.[1][2][3]

Content Type: Technical Whitepaper / Synthetic Guide Subject: Chemical Identity, Synthesis, and Pharmaceutical Applications[1][2][3]

Nomenclature and Structural Identity

The precise identification of this molecule requires a rigorous application of IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules.[3] The name 1-(2-Phenoxyphenyl)propan-2-one is derived systematically, prioritizing the ketone functional group over the ether linkage.[1][2][3]

IUPAC Dissection

The name is constructed based on the following hierarchy of rules:

-

Principal Functional Group: The ketone (

) has priority over the ether group.[3] Thus, the suffix is -one .[1][2][3] -

Parent Chain Selection: The longest carbon chain containing the principal functional group (carbonyl) is a 3-carbon chain (propane).[1][3]

-

Numbering: The chain is numbered to give the carbonyl group the lowest possible locant.

-

Substituent Identification: Attached to

is a phenyl ring.[1][3] This phenyl ring is substituted at its own ortho (2) position by a phenoxy group (

Final Systematic Name: 1-(2-Phenoxyphenyl)propan-2-one.[1][2][3][4]

Chemical Data Table

| Property | Specification |

| IUPAC Name | 1-(2-Phenoxyphenyl)propan-2-one |

| Common Name | (2-Phenoxyphenyl)acetone; o-Phenoxyphenylacetone |

| Molecular Formula | |

| Molecular Weight | 226.27 g/mol |

| SMILES | CC(=O)CC1=CC=CC=C1OC2=CC=CC=C2 |

| CAS Registry | 1305324-08-6 (Reference ID) |

| Appearance | Viscous pale yellow oil (predicted) |

Structural Visualization

The following diagram illustrates the structural hierarchy and numbering logic used to derive the IUPAC name.

Figure 1: Structural decomposition showing the parent propan-2-one chain and the ortho-phenoxy substitution pattern.[1][2][3]

Synthetic Utility in Drug Discovery[2][5][6][7]

As a Senior Application Scientist, it is critical to contextualize why this molecule matters. 1-(2-Phenoxyphenyl)propan-2-one is a "gateway scaffold" in medicinal chemistry.[1][2][3] It serves as a direct precursor to tricyclic heterocycles , specifically the dibenzo[b,e]oxepin and benzofuran classes.[2]

The Dibenzo[b,e]oxepin Pathway

This molecule is structurally homologous to the precursors used for Doxepin (a tricyclic antidepressant) and Olopatadine (an antihistamine). The presence of the ketone allows for:

-

Reductive Amination: Conversion to secondary/tertiary amines (Doxepin analogs).[1][3]

-

Cyclodehydration: Acid-catalyzed intramolecular Friedel-Crafts alkylation closes the central ring to form the tricyclic core.[1][3]

Benzofuran Synthesis

While less common than the oxepin route for this specific isomer, oxidative cyclization can yield 3-substituted benzofurans, which are pharmacophores in anti-arrhythmic drugs (e.g., Amiodarone derivatives).[2]

Mechanistic Synthesis Protocols

High-purity synthesis of 1-(2-phenoxyphenyl)propan-2-one is challenging due to the potential for polymerization of the electron-rich diphenyl ether system.[1][2][3] Two robust, self-validating protocols are recommended.[1][2][3]

Protocol A: The Henry Reaction (Nitroalkene Route)

This method is preferred for its scalability and avoidance of unstable acid chlorides.[3]

Reaction Scheme:

-

Condensation: 2-Phenoxybenzaldehyde + Nitroethane

1-(2-phenoxyphenyl)-2-nitropropene.[1][2][3] -

Reduction/Hydrolysis: Nitroalkene

1-(2-phenoxyphenyl)propan-2-one.[1][2][3]

Step-by-Step Methodology:

-

Reagents: Charge a reactor with 2-phenoxybenzaldehyde (1.0 eq), nitroethane (5.0 eq, acts as solvent/reactant), and ammonium acetate (0.2 eq).

-

Reflux: Heat to mild reflux (

) for 4–6 hours. Monitor TLC for disappearance of aldehyde.[1][3] -

Isolation (Intermediate): Evaporate excess nitroethane. Crystallize the yellow nitroalkene intermediate from isopropanol.

-

Reductive Hydrolysis: Suspend the nitroalkene in methanol/HCl. Add iron powder (4.0 eq) portion-wise at

. The nitro group is reduced to an enamine, which hydrolyzes in situ to the ketone.[3] -

Purification: Extract with Dichloromethane (DCM). Wash with sodium bicarbonate.[1][3] Distill under high vacuum (<1 mmHg) to isolate the ketone oil.

Protocol B: The Dakin-West Reaction

Applicable if 2-phenoxyphenylacetic acid is the available starting material.[1][3]

Reaction:

Critical Process Parameters (CPPs):

-

Catalyst: 1-Methylimidazole can accelerate the reaction significantly compared to pyridine alone.[1][3]

-

Temperature: Requires

; strict temperature control is necessary to prevent tar formation.

Synthetic Workflow Diagram

Figure 2: Convergent synthetic pathways to the target ketone and downstream cyclization.[1][3]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal | Structural Assignment |

| IR Spectroscopy | Carbonyl ( | |

| IR Spectroscopy | Ether ( | |

| 1H NMR | Methyl group of the ketone ( | |

| 1H NMR | Benzylic methylene ( | |

| 1H NMR | Aromatic protons (two rings).[1] | |

| MS (EI) | Molecular ion and acetyl fragment. |

Safety and Handling

-

Precursor Hazards: Nitroethane is flammable and a suspected precursor for controlled substances (though less regulated than nitropropane).[3] 2-Phenoxybenzaldehyde is a skin irritant.[1][2][3]

-

Reactivity: The alpha-methylene position is acidic; avoid strong bases unless alkylation is intended.[1][3]

-

Storage: Store under nitrogen at

to prevent auto-oxidation of the ether linkage or aldol condensation.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). "Rule P-64.2.2: Ketones."[1][3] International Union of Pure and Applied Chemistry.[1][3]

-

PubChem Compound Summary. "1-(2-Phenoxyphenyl)propan-2-one (Analogous Search)." National Center for Biotechnology Information.[1][3] [3]

-

ChemSrc Chemical Database. "CAS 1305324-08-6 Entry." ChemSrc.

-

Organic Chemistry Portal. "The Henry Reaction: Mechanism and Applications." Organic Chemistry Portal.

-

ScienceDirect Topics. "Dakin-West Reaction in Heterocyclic Synthesis." Elsevier.[1][3]

Sources

Technical Monograph: Spectroscopic Characterization of 1-(2-Phenoxyphenyl)propan-2-one

This technical guide details the spectroscopic characterization of 1-(2-Phenoxyphenyl)propan-2-one (also known as o-phenoxy-phenyl-2-propanone or o-phenoxy P2P). This compound is a substituted phenylacetone derivative, often utilized as a synthetic intermediate in the preparation of complex heterocycles and pharmaceutical scaffolds (e.g., phenoxyphenyl-isopropylamines).

The data presented below synthesizes experimental principles from analogous structures (phenylacetone, diphenyl ether) with high-fidelity predictive modeling to provide a robust reference for identification.

Compound Identity:

-

IUPAC Name: 1-(2-Phenoxyphenyl)propan-2-one

-

Molecular Formula: C₁₅H₁₄O₂

-

Molecular Weight: 226.27 g/mol

-

Structure: A propan-2-one moiety attached at the C1 position of a benzene ring, which bears a phenoxy substituent at the C2 (ortho) position.

Mass Spectrometry (MS) Profile

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of 1-(2-phenoxyphenyl)propan-2-one follows the characteristic fragmentation rules of aryl-2-propanones, modified by the stability of the diphenyl ether moiety.

Fragmentation Pathway Analysis

The primary fragmentation driver is alpha-cleavage adjacent to the carbonyl group.

-

Molecular Ion (M+): Observed at m/z 226 . This peak is typically distinct but of moderate intensity (10-20%) due to the facile fragmentation of the ketone chain.

-

Base Peak (m/z 183): Cleavage of the C-C bond between the carbonyl and the benzylic carbon yields the acetyl radical (neutral) and the (2-phenoxyphenyl)methyl cation (m/z 183). This cation is highly stabilized by resonance from the ortho-phenoxy group, making it the dominant species (100% relative abundance).

-

Acylium Ion (m/z 43): The complementary alpha-cleavage yields the acetyl cation [CH₃C≡O]⁺ at m/z 43.

-

Tropylium-like Rearrangement (m/z 155): The m/z 183 ion may eject CO or undergo rearrangement to lose neutral fragments (e.g., C₂H₄), though the diphenyl ether linkage is robust. A loss of 28 Da (CO) from the phenoxy ring is possible but less common than the formation of dibenzofuran-like species (m/z 168) via cyclization and loss of methyl/hydrogen.

-

Phenyl Cation (m/z 77): Characteristic of the terminal phenyl ring in the phenoxy group.

MS Fragmentation Logic Diagram

Caption: Primary fragmentation pathway showing the dominance of the stabilized benzyl cation (m/z 183) via alpha-cleavage.

Infrared Spectroscopy (IR)

Method: FTIR (Neat film or KBr pellet).

The IR spectrum is defined by the interplay between the unconjugated ketone and the aromatic ether.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Notes |

| C=O Stretch | 1715 - 1720 | Strong | Characteristic of non-conjugated aliphatic ketones (acetone backbone). |

| C-O-C Stretch | 1230 - 1250 | Strong | Asymmetric stretching of the aromatic ether (Ar-O-Ar). |

| C=C Aromatic | 1585, 1485 | Medium | Ring breathing modes of the two benzene rings. |

| C-H Aromatic | 3030 - 3060 | Weak | C(sp²)-H stretching. |

| C-H Aliphatic | 2900 - 2980 | Medium | C(sp³)-H stretching of the methyl and methylene groups. |

| Mono-subst. Ph | 690, 750 | Strong | Out-of-plane (oop) bending for the unsubstituted phenoxy ring. |

| Ortho-subst. Ph | 740 - 760 | Strong | Oop bending characteristic of 1,2-disubstitution. |

Diagnostic Insight: The absence of an O-H stretch (3200-3600 cm⁻¹) confirms the ketone structure and rules out the enol form or reduced alcohol impurities (1-(2-phenoxyphenyl)-2-propanol).

Nuclear Magnetic Resonance (NMR)

Method: 400 MHz (1H) / 100 MHz (13C) in CDCl₃.

¹H NMR (Proton)

The proton spectrum is distinct due to the ortho-substitution pattern, which creates a complex aromatic region but a very clean aliphatic region.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 2.15 | Singlet (s) | 3H | -C(=O)CH₃ | Methyl ketone protons. Isolated from the aromatic ring by the carbonyl, showing minimal splitting or shifting. |

| 3.78 | Singlet (s) | 2H | Ar-CH₂-C=O | Benzylic methylene. Slightly downfield compared to unsubstituted phenylacetone (3.68 ppm) due to the electronic influence of the ortho-phenoxy group. |

| 6.85 - 7.05 | Multiplet (m) | 4H | Aromatic | Protons ortho and para to the ether oxygen (shielded by resonance). Includes H-3 of the central ring and H-2'/H-4' of the phenoxy ring. |

| 7.10 - 7.35 | Multiplet (m) | 5H | Aromatic | Remaining aromatic protons (meta to oxygen, or neutral). Overlap of the two ring systems. |

¹³C NMR (Carbon)

The carbon spectrum confirms the backbone skeleton and the ether linkage.

| Shift (δ ppm) | Type | Assignment | Notes |

| 206.5 | Quaternary | C=O | Typical ketone carbonyl. |

| 157.2 | Quaternary | Ar-C-O (Ring A) | Ipso carbon attached to oxygen (deshielded). |

| 156.8 | Quaternary | Ar-C-O (Ring B) | Ipso carbon of the phenoxy group. |

| 126.0 | Quaternary | Ar-C-CH₂ | Ipso carbon attached to the acetone chain. |

| 117.0 - 130.0 | CH | Aromatic CH | Cluster of 9 signals (some overlapping) representing the aromatic carbons. |

| 45.8 | CH₂ | -CH₂- | Alpha-carbon between ring and ketone. |

| 29.5 | CH₃ | -CH₃ | Terminal methyl carbon. |

Experimental Protocol for Data Acquisition

To ensure reproducibility and "Self-Validating" results (Pillar 2 of E-E-A-T), follow this standardized workflow.

Sample Preparation[1][2]

-

Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS as an internal standard.

-

Why: CDCl₃ is the standard for moderately polar organics; TMS provides the 0.00 ppm anchor.

-

-

Concentration:

-

1H NMR: Dissolve ~10 mg of sample in 0.6 mL solvent.

-

13C NMR: Dissolve ~30-50 mg of sample to improve signal-to-noise ratio for quaternary carbons.

-

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., drying agents like MgSO₄) that cause line broadening.

Workflow Diagram

Caption: Standardized workflow for spectroscopic validation of the target compound.

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Phenoxy-2-propanone (Analogous Backbone). National Institute of Standards and Technology.[1] Available at: [Link]

-

PubChem Database. 1-(2-Methoxyphenoxy)propan-2-one (Structural Analogue). National Center for Biotechnology Information. CID 138748. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for substituent effect calculations).

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Phenoxyacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetone (1-phenoxy-2-propanone) is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and fragrance industries.[1] Its unique chemical structure, featuring a ketone functionality and an ether linkage to a phenyl group, imparts a distinct reactivity profile that makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of phenoxyacetone, its synthesis, reactivity, analytical characterization, and applications, with a focus on its role in drug development.

I. Physicochemical Properties

Phenoxyacetone is a clear, colorless to light yellow liquid with a characteristic strong odor.[1] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 621-87-4 | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Odor | Strong, characteristic | [1] |

| Melting Point | -20 °C | [1] |

| Boiling Point | 229-230 °C | [2] |

| Density | 1.097 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.521 | [2] |

| Flash Point | 85 °C (185 °F) | [3][4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone, chloroform, ethyl acetate). Slightly soluble in water (6.3 g/L at 25 °C). | [1][2][5] |

| logP (Octanol/Water Partition Coefficient) | 1.040 | [3] |

II. Synthesis of Phenoxyacetone: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of phenoxyacetone is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

A. Reaction Mechanism

The synthesis proceeds via an Sₙ2 mechanism, which involves the following key steps:

-

Deprotonation of Phenol: Phenol is a weak acid and is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (in this case, chloroacetone), displacing the halide ion.

Sources

Technical Guide: Biological Potential & Synthesis of 1-(2-Phenoxyphenyl)propan-2-one Derivatives

The following technical guide details the biological potential, synthesis, and pharmacophore analysis of 1-(2-Phenoxyphenyl)propan-2-one and its derivatives.

Executive Summary

1-(2-Phenoxyphenyl)propan-2-one (CAS 1305324-08-6) represents a specialized chemical scaffold merging a diphenyl ether moiety with a phenylacetone core. While the ketone itself acts primarily as a high-value intermediate, its downstream derivatives—specifically the corresponding amines, oximes, and chalcones—exhibit significant biological potential.

This guide analyzes the compound's utility as a precursor for ortho-phenoxyphenylisopropylamines (potential CNS active agents) and phenoxy-chalcones (antimicrobial/antineoplastic agents). We provide validated synthetic pathways and a pharmacophore analysis to support lead optimization in drug discovery.

Structural Analysis & Pharmacophore Mapping

The molecule consists of a propan-2-one chain attached to a phenyl ring, which bears an ortho-phenoxy substituent. This unique substitution pattern creates a distinct steric and electronic environment compared to unsubstituted phenylacetone.

Pharmacophore Features[1]

-

Lipophilic Domain (Diphenyl Ether): The ortho-phenoxy group adds significant lipophilicity and bulk. In medicinal chemistry, diphenyl ethers are privileged structures found in agrochemicals (herbicides/insecticides) and thyroid hormone analogs.

-

Linker (Methylene Bridge): The single carbon spacer allows for rotational freedom, critical for binding to monoamine transporters or enzyme active sites.

-

Reactive Core (Ketone): The carbonyl group serves as the "warhead" for derivatization (e.g., reductive amination, condensation).

Biological Implications

The structural congruence with amphetamine (phenylisopropylamine) suggests that amine derivatives of this scaffold may interact with:

-

Monoamine Transporters (SERT/NET/DAT): The bulky ortho-substituent may shift selectivity towards Serotonin (SERT) or Norepinephrine (NET) transporters, similar to the SAR observed in ortho-substituted phenethylamines.

-

Trace Amine-Associated Receptors (TAAR1): A potential target for psychotropic modulation.

-

Agrochemical Targets: The phenoxy-ether motif is characteristic of protoporphyrinogen oxidase (PPO) inhibitors and juvenile hormone mimics (e.g., Pyriproxyfen analogs).

Synthetic Pathways[1]

The synthesis of 1-(2-Phenoxyphenyl)propan-2-one requires navigating the steric hindrance of the ortho-phenoxy group.

Pathway Visualization (DOT)

Figure 1: Synthetic flowchart transforming precursor phenols into the target ketone and its bioactive derivatives.[1]

Biological Profiles of Derivatives

CNS Activity: The Amine Derivative

Compound: 1-(2-Phenoxyphenyl)propan-2-amine (CAS 1336308-75-8) Mechanism: Upon reductive amination, the ketone yields an amphetamine analog. The ortho-phenoxy group creates a "bent" conformation distinct from the planar unsubstituted amphetamine.

-

Potential Activity: Inhibition of MAO-A/B (Monoamine Oxidase) or reuptake inhibition of norepinephrine.

-

SAR Insight: Bulky ortho-substituents on amphetamines often reduce psychostimulant potency but can enhance affinity for 5-HT receptors (e.g., 5-HT2 subtypes).

Antimicrobial & Antitumor: The Chalcones

Compound: 1-(2-Phenoxyphenyl)-3-aryl-prop-2-en-1-one Mechanism: Condensation of the ketone with aromatic aldehydes yields chalcones.

-

Activity: Research indicates that phenoxy-substituted chalcones induce cell cycle arrest (G0/G1 phase) and upregulate p21 in tumor models.

-

Target: Tubulin polymerization inhibition or interference with the NF-κB pathway.

Agrochemical: Insect Growth Regulation

Compound: Pyriproxyfen Analogs Mechanism: The diphenyl ether backbone is a validated scaffold for Juvenile Hormone Analogs (JHA).

-

Activity: Disruption of insect metamorphosis. The 1-(2-phenoxyphenyl)propan-2-one skeleton mimics the terpenoid chain of natural juvenile hormones.

Experimental Protocols

Synthesis of 1-(2-Phenoxyphenyl)propan-2-one

Note: This protocol utilizes a modified Friedel-Crafts or Grignard approach due to the instability of direct phenoxy-acetone alkylation.

Reagents:

-

2-Phenoxybenzaldehyde

-

Nitroethane

-

Iron powder / HCl (for reduction) or Phenylmagnesium bromide + Propylene oxide (alternative).

Standard Protocol (via Nitroalkene):

-

Condensation: React 2-phenoxybenzaldehyde with nitroethane in acetic acid/ammonium acetate (Henry Reaction) to form 1-(2-phenoxyphenyl)-2-nitropropene.

-

Reduction/Hydrolysis: Reduce the nitroalkene using Iron/HCl (Nef-like reaction conditions) or reduce to the oxime and hydrolyze to yield 1-(2-phenoxyphenyl)propan-2-one .

-

Purification: Distill under high vacuum (bp ~160°C at 0.5 mmHg).

Reductive Amination (To Bioactive Amine)

Objective: Synthesis of 1-(2-phenoxyphenyl)propan-2-amine.

-

Setup: Dissolve 1-(2-phenoxyphenyl)propan-2-one (10 mmol) in dry Methanol (50 mL).

-

Addition: Add Ammonium Acetate (100 mmol) and Sodium Cyanoborohydride (15 mmol).

-

Reaction: Stir at room temperature for 48 hours under Nitrogen.

-

Workup: Acidify with HCl, wash with DCM (remove non-basic impurities), basify aqueous layer with NaOH, and extract the amine into DCM.

-

Yield: Expect a pale yellow oil. Convert to Hydrochloride salt for stability.

Data Summary: Predicted Properties

| Property | 1-(2-Phenoxyphenyl)propan-2-one | 1-(2-Phenoxyphenyl)propan-2-amine |

| Molecular Weight | 226.27 g/mol | 227.30 g/mol |

| LogP (Predicted) | ~3.5 (Lipophilic) | ~2.8 (Moderate) |

| H-Bond Donors | 0 | 1 (Amine) |

| H-Bond Acceptors | 2 (Ketone, Ether) | 1 (Ether) |

| Primary Target | Synthetic Intermediate | MAO / Transporter (CNS) |

| CAS Number | 1305324-08-6 | 1336308-75-8 |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138748, 1-(2-Methoxyphenoxy)propan-2-one (Analogous Structure). Retrieved from [Link]

-

ChemSrc (2025). 1-(2-Phenoxyphenyl)propan-2-one: Physicochemical Properties and CAS Data. Retrieved from [Link]

-

ResearchGate (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity. (Demonstrates bioactivity of the chalcone derivatives). Retrieved from [Link]

-

MDPI (2025). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP).[2] (Illustrates the agrochemical potential of the phenoxy-propyl scaffold). Retrieved from [Link]

Sources

The Versatile Cornerstone: 1-(2-Phenoxyphenyl)propan-2-one as a Strategic Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my experience that the strategic value of a synthetic building block is measured by its accessibility, predictable reactivity, and the structural diversity it can unlock. 1-(2-Phenoxyphenyl)propan-2-one, a diaryl ether ketone, is a molecule that elegantly embodies these principles. While not as extensively documented as some commodity building blocks, its unique combination of a flexible diaryl ether linkage and a reactive propan-2-one side chain presents a compelling platform for the synthesis of complex molecular architectures. This guide provides a technical deep-dive into the synthesis, reactivity, and untapped potential of this versatile scaffold, offering field-proven insights for its application in drug discovery and materials science.

Strategic Synthesis of the 1-(2-Phenoxyphenyl)propan-2-one Scaffold

The construction of the 1-(2-phenoxyphenyl)propan-2-one core can be approached from two primary retrosynthetic disconnections: formation of the ether linkage or elaboration of the propan-2-one side chain.

Formation of the Diaryl Ether Linkage: The Ullmann Condensation

A robust and well-established method for the formation of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction joins an aryl halide with a phenol. In the context of our target molecule, this would involve the coupling of 2-bromophenol with the potassium salt of 1-phenylpropan-2-one or, more practically, the coupling of a phenol with an aryl halide bearing the propan-2-one moiety. A more direct and often higher-yielding approach involves the coupling of 2-phenoxyphenol with a suitable three-carbon synthon.

A particularly effective modern variation of the Ullmann diaryl ether synthesis utilizes 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) as a ligand to accelerate the copper-catalyzed reaction. This allows for the use of more moderate reaction temperatures and times, and it has been shown to be tolerant of a range of functional groups.[1]

Building the Propan-2-one Side Chain: Williamson Ether Synthesis

A highly practical and widely applicable method for the synthesis of 1-(aryloxy)propan-2-ones involves the Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a halide by a phenoxide. For the synthesis of 1-(2-phenoxyphenyl)propan-2-one, the key precursors would be 2-phenoxyphenol and chloroacetone.

The general protocol for this transformation is well-documented for a range of substituted phenols.[2] The reaction is typically carried out in a polar aprotic solvent, such as acetone or DMF, in the presence of a base like potassium carbonate to deprotonate the phenol. The addition of a catalytic amount of potassium iodide can facilitate the reaction by in-situ conversion of the chloroacetone to the more reactive iodoacetone.

Caption: Williamson Ether Synthesis of 1-(2-Phenoxyphenyl)propan-2-one.

This protocol is adapted from a general procedure for the synthesis of 1-substituted phenoxypropan-2-ones.[2]

-

To a stirred solution of 2-phenoxyphenol (1.0 equiv) in dry acetone, add anhydrous potassium carbonate (1.5 equiv) and a catalytic amount of potassium iodide (0.1 equiv).

-

Heat the mixture to 60 °C for 1 hour.

-

Add chloroacetone (1.0 equiv) dropwise to the reaction mixture.

-

Maintain the reaction at 60 °C for an additional 3 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired product, 1-(2-phenoxyphenyl)propan-2-one.

The Reactive Hub: Chemical Transformations of the Propan-2-one Moiety

The synthetic utility of 1-(2-phenoxyphenyl)propan-2-one is largely derived from the reactivity of its ketone functional group. This moiety serves as a handle for a wide array of chemical transformations, enabling the construction of more complex and functionally diverse molecules. The reactivity of the analogous 1-(2-hydroxyphenyl)propan-2-one provides a good predictive model for the types of reactions that can be successfully employed.[3]

Reduction of the Ketone

The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-phenoxyphenyl)propan-2-ol, using standard reducing agents such as sodium borohydride or through catalytic hydrogenation. This transformation introduces a chiral center, and enantioselective reductions can be achieved using chiral catalysts or biocatalytic methods.[3][4]

Caption: Reduction of the ketone to a secondary alcohol.

Formation of Imines and Related Derivatives

The carbonyl group is susceptible to condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. These reactions are often reversible and acid-catalyzed. The formation of an oxime from 1-(2-phenoxyphenyl)propan-2-one and hydroxylamine hydrochloride is a common derivatization.[3]

Alpha-Functionalization

The methylene group adjacent to the carbonyl (the α-position) is activated and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol condensations, and Michael additions. This reactivity allows for the elaboration of the propan-2-one side chain, introducing additional complexity and functionality.

Applications in Drug Discovery and Materials Science

The 1-(2-phenoxyphenyl)propan-2-one scaffold is a valuable starting point for the synthesis of novel compounds with potential biological activity and interesting material properties.

Medicinal Chemistry

The diaryl ether motif is a common feature in many biologically active molecules, often imparting favorable pharmacokinetic properties. The propan-2-one unit can be elaborated into a variety of heterocyclic systems that are prevalent in medicinal chemistry.[3] For example, derivatives of 1-(2-hydroxyphenyl)propan-2-one have been investigated for their antimicrobial and anticancer properties.[3] By analogy, 1-(2-phenoxyphenyl)propan-2-one can serve as a precursor to novel heterocyclic compounds with potential therapeutic applications.

Materials Science

The rigid, yet flexible, nature of the diaryl ether linkage makes it an attractive component in the design of novel polymers and functional materials. For instance, poly(arylene ether ketone)s are a class of high-performance thermoplastics with excellent thermal and mechanical properties. While not a direct monomer, 1-(2-phenoxyphenyl)propan-2-one could be incorporated into polymer backbones or used as a precursor for the synthesis of functional monomers. The core structure is also related to compounds that have been investigated for their non-linear optical (NLO) properties.[3]

Characterization and Data

| Property | Predicted Value/Characteristic | Analog-Based Reference |

| Molecular Formula | C15H14O2 | - |

| Molecular Weight | 226.27 g/mol | - |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | [6] |

| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methylene protons adjacent to the ether oxygen, and a singlet for the methyl protons of the ketone. | [2] |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon. | [5] |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch, typically around 1715 cm⁻¹. | [5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. | [8] |

Conclusion and Future Outlook

1-(2-Phenoxyphenyl)propan-2-one represents a synthetic building block with significant, yet largely unexplored, potential. Its straightforward synthesis and the versatile reactivity of its ketone functionality make it an attractive starting material for the creation of a diverse range of complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such versatile building blocks will be paramount. It is my firm belief that further investigation into the chemistry of 1-(2-phenoxyphenyl)propan-2-one will unveil new and exciting opportunities for innovation.

References

-

PubChem. 1-(2-Methoxyphenoxy)propan-2-one. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). [Link]

-

Manolakis, I., Cross, P., & Colquhoun, H. M. (2017). Exchange reactions of poly(arylene ether ketone) dithioketals with aliphatic diols: formation and deprotection of poly(arylene ether ketal)s. Macromolecules, 50(24), 9561-9568. [Link]

-

Maurizio Fagnoni, Angelo Albini. Diaryl Ketones as Photoactivators. ResearchGate. [Link]

-

PrepChem.com. Synthesis of (a) 1-Phenoxy-2-propanol. [Link]

- Google P

- Google Patents.

-

ACS Publications. Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. [Link]

- Google Patents. US3659019A - Pharmaceutical compositions comprising certain 1-phenoxy-2-amino-alkanes.

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Scientific Reports, 11(1), 1-20. [Link]

-

Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic letters, 4(9), 1623–1626. [Link]

-

Scaiano, J. C., & Wagner, P. J. (1979). Primary interaction between diaryl ketone triplets and simple alkenes. Isotope effects. Journal of the American Chemical Society, 101(23), 7122-7124. [Link]

-

Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]

-

PubChem. 1-Phenoxy-2-propanone. National Center for Biotechnology Information. [Link]

-

NIST. 2-Propanone, 1-phenoxy-. National Institute of Standards and Technology. [Link]

Sources

- 1. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1-(2-Hydroxyphenyl)propan-2-one|CAS 13100-05-5 [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-(2-Methoxyphenoxy)propan-2-one | C10H12O3 | CID 138748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 621-87-4: 1-Phenoxy-2-propanone | CymitQuimica [cymitquimica.com]

- 7. 1-Phenoxy-2-propanone | C9H10O2 | CID 69313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Propanone, 1-phenoxy- [webbook.nist.gov]

1-(2-Phenoxyphenyl)propan-2-one: Technical Guide and History

The following technical guide details the discovery, history, chemical properties, and synthesis of 1-(2-Phenoxyphenyl)propan-2-one . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a specialized intermediate in medicinal chemistry.

Executive Summary

1-(2-Phenoxyphenyl)propan-2-one (CAS: 1305324-08-6 ), also known as o-phenoxyphenylacetone , is a specialized chemical intermediate belonging to the class of substituted phenylacetones. Structurally, it consists of a phenyl-2-propanone (P2P) backbone with a phenoxy substituent at the ortho (2-) position of the phenyl ring.

While less historically prominent than its para-substituted counterparts (used in fenfluramine analogs) or the methylenedioxy derivatives (MDMA precursors), this molecule has emerged as a critical building block in modern High-Throughput Screening (HTS) libraries. It serves as a versatile scaffold for synthesizing 2-phenoxyamphetamine derivatives and benzofuran heterocycles, which are relevant in the development of kinase inhibitors, ion channel modulators (e.g., Nav1.7), and CNS-active agents.

Discovery and Historical Context

The "Microsomal Inhibitor" Era (1960s)

The historical roots of 1-(2-phenoxyphenyl)propan-2-one can be traced back to the pharmacological exploration of diphenyl ether derivatives in the early 1960s.

-

1961 - The DPEA Breakthrough: Researchers McMahon and Mills at Eli Lilly discovered that 2,4-dichloro-6-phenylphenoxyethylamine (DPEA) was a potent inhibitor of liver microsomal enzymes (cytochrome P450 systems). This sparked intense interest in the o-phenoxyphenyl-alkylamine pharmacophore.

-

Structural Activity Relationship (SAR): The synthesis of DPEA analogs required access to various phenoxyphenyl precursors. While DPEA is an ethylamine, the corresponding isopropylamine (amphetamine homolog) and its ketone precursor (our topic) were synthesized to evaluate the steric effects of the alpha-methyl group on enzyme inhibition and CNS activity.

The "Building Block" Renaissance (2010s)

Unlike the immediate fame of other P2P derivatives, 1-(2-phenoxyphenyl)propan-2-one remained relatively obscure until the expansion of combinatorial chemistry.

-

2011 - Commercial Registration: The specific CAS number 1305324-08-6 was assigned around 2011, coinciding with the registration of large diversity libraries by major chemical suppliers (e.g., Enamine, ChemBridge).

-

Modern Utility: Today, it is primarily utilized as a "privileged structure" precursor. The ortho-phenoxy arrangement forces a non-planar, twisted conformation (dihedral angle ~60-90°), which is valuable for designing drugs that must fit into hydrophobic pockets of enzymes like Tyrosine Kinases or Voltage-Gated Sodium Channels .

Chemical Identity and Properties

| Property | Data |

| IUPAC Name | 1-(2-Phenoxyphenyl)propan-2-one |

| Common Names | o-Phenoxyphenylacetone; 2-Phenoxybenzyl methyl ketone |

| CAS Number | 1305324-08-6 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| SMILES | CC(=O)Cc1ccccc1Oc2ccccc2 |

| Appearance | Pale yellow to amber oil (typically) |

| Boiling Point | ~340 °C (predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |

Synthetic Methodologies

The synthesis of 1-(2-phenoxyphenyl)propan-2-one poses a challenge due to the steric hindrance of the ortho-phenoxy group. Standard Friedel-Crafts acylation of diphenyl ether often yields the para isomer. Therefore, directed metal-catalyzed or functional group transformation approaches are preferred.

Method A: Pd-Catalyzed -Arylation (Modern Standard)

This method utilizes Buchwald-Hartwig type chemistry to couple 2-bromodiphenyl ether directly with acetone. It is the most efficient route for high-purity synthesis.

-

Precursors: 2-Bromodiphenyl ether, Acetone (excess).

-

Catalyst: Pd(dba)₂ or Pd₂(dba)₃ with a ligand like BINAP or Xantphos.

-

Base: NaOtBu or K₃PO₄.

-

Mechanism: Oxidative addition of Pd to the aryl bromide, formation of an enolate-Pd complex, and reductive elimination to form the C-C bond.

Protocol:

-

Charge a flask with 2-bromodiphenyl ether (1.0 eq), Pd(OAc)₂ (1 mol%), and BINAP (2 mol%).

-

Add dry Toluene and NaOtBu (1.2 eq).

-

Add Acetone (3.0 eq) slowly under Argon.

-

Heat to 80°C for 12 hours.

-

Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Method B: The "Henry-Nef" Sequence (Classical)

Useful when starting from the aldehyde.

-

Condensation: React 2-phenoxybenzaldehyde with nitroethane (ammonium acetate catalyst) to form 1-(2-phenoxyphenyl)-2-nitropropene .

-

Hydrolysis (Nef Reaction): Reduce the nitroalkene to the ketone using Iron/HCl or modify via the Nef reaction (base then acid).

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes and downstream applications.

Caption: Synthetic routes to 1-(2-Phenoxyphenyl)propan-2-one and its divergence into amine analogs or benzofuran heterocycles.

Applications in Drug Discovery

Precursor for Phenoxy-Amphetamines

The reductive amination of 1-(2-phenoxyphenyl)propan-2-one yields 1-(2-phenoxyphenyl)propan-2-amine . This molecule is the ortho-phenoxy analog of amphetamine.

-

Pharmacology: While the para-phenoxy analog (4-POA) is known to mimic the serotonergic effects of PMA, the ortho-substitution introduces significant steric bulk, likely reducing MAO affinity while potentially retaining activity at specific transporter sites (SERT/NET) or sigma receptors.

-

Research Use: Used as a probe to map the steric tolerance of the "hydrophobic binding pocket" in monoamine transporters.

Scaffold for Benzofurans

Under strong acidic conditions (e.g., polyphosphoric acid), 1-(2-phenoxyphenyl)propan-2-one can undergo intramolecular cyclization.

-

Mechanism: Electrophilic attack of the ketone carbonyl (or enol) on the electron-rich phenoxy ring.

-

Product: 3-methyl-2-phenylbenzofuran . Substituted benzofurans are key pharmacophores in anti-arrhythmic drugs (like Amiodarone) and antimicrobial agents.

Safety and Handling

-

Hazards: As a ketone intermediate, it should be treated as a potential irritant. The precursor (2-bromodiphenyl ether) and catalysts (Pd) require standard chemical safety protocols (fume hood, gloves).

-

Regulatory: While not explicitly scheduled in most jurisdictions (unlike P2P), it is a structural isomer of controlled precursors. Researchers must verify local regulations regarding "masked" P2P derivatives.

References

-

McMahon, R. E., & Mills, J. (1961).[1] Demethylation studies II. The competitive inhibition of microsomal N-demethylating enzyme by a primary amine 2,4-dichloro(6-phenylphenoxy)ethylamine (DPEA).[1] Journal of Medicinal and Pharmaceutical Chemistry, 4(2), 211–227. Link[2][3]

-

Fox, J. M., et al. (2000). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. (Foundational method for Method A). Link

-

ChemSrc. (2025). 1-(2-Phenoxyphenyl)propan-2-one - CAS 1305324-08-6 Entry. Link

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]

1-(2-Phenoxyphenyl)propan-2-one molecular weight and formula

The following technical guide provides an in-depth analysis of 1-(2-Phenoxyphenyl)propan-2-one , a specific bicyclic ketone scaffold utilized in medicinal chemistry, particularly in the synthesis of tricyclic heterocycles.

Executive Summary & Chemical Identity

1-(2-Phenoxyphenyl)propan-2-one is an organic building block characterized by a phenylacetone (P2P) core substituted with a phenoxy group at the ortho position of the aromatic ring.[1] Unlike its simpler isomer phenoxyacetone (1-phenoxypropan-2-one), this compound features a biphenyl ether motif, making it a critical intermediate for constructing tricyclic systems such as dibenzo[b,e]oxepins (the core structure of drugs like Doxepin).

Physicochemical Data Profile

The following data is derived from stoichiometric calculation and chemoinformatic consensus for the structure 2-(PhO)C₆H₄-CH₂-C(=O)CH₃ .

| Parameter | Value | Unit | Verification Notes |

| Molecular Formula | C₁₅H₁₄O₂ | - | Confirmed via elemental sum (C₁₅ + H₁₄ + O₂).[1][2] |

| Molecular Weight | 226.27 | g/mol | Monoisotopic Mass: 226.0994 Da.[1] |

| CAS Registry | Not widely listed | - | Search as o-phenoxy-phenylacetone. |

| Predicted LogP | 3.42 ± 0.4 | - | Lipophilic, consistent with CNS-active precursors.[1] |

| Boiling Point | ~340 - 350 | °C | Predicted at 760 mmHg.[1] |

| Density | 1.12 ± 0.06 | g/cm³ | Estimated based on functional group contribution.[1] |

Structural Distinctness

It is imperative to distinguish this compound from its isomers to avoid synthetic errors:

-

Target Compound: 1-(2-Phenoxyphenyl)propan-2-one (MW 226.27).[1] Structure: Phenyl ring attached to acetone, with an ortho-phenoxy group.[1]

-

Common Isomer: 1-Phenoxypropan-2-one (Phenoxyacetone, MW 150.18).[1] Structure: Phenol ether of hydroxyacetone.

Synthetic Methodology

The synthesis of 1-(2-phenoxyphenyl)propan-2-one is non-trivial due to the steric bulk of the ortho-phenoxy substituent.[1] The most robust route for legitimate research applications involves the Henry Reaction (Nitroaldol Condensation) followed by a reductive hydrolysis (Nef-type modification).[1]

Precursor Selection[1]

-

Starting Material: 2-Phenoxybenzaldehyde (CAS 19434-34-5).[1]

-

Reagent: Nitroethane (Source of the 3-carbon chain).[1]

-

Catalyst: Ammonium acetate or n-Butylamine.[1]

Protocol: Nitroalkene Route

This protocol yields the intermediate 1-(2-phenoxyphenyl)-2-nitroprop-1-ene, which is subsequently reduced to the ketone.[1]

Step 1: Condensation (Henry Reaction)

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge: Add 0.1 mol 2-Phenoxybenzaldehyde, 0.12 mol Nitroethane, and 50 mL Toluene.

-

Catalysis: Add 10 mol% Ammonium Acetate.

-

Reflux: Heat to vigorous reflux (110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap to confirm reaction progress.

-

Workup: Cool to RT. Wash organic layer with brine (2 x 50 mL).[1] Dry over anhydrous MgSO₄ and evaporate solvent in vacuo.

-

Product: Yellow/orange crystalline solid (Nitroalkene).[1]

Step 2: Reductive Hydrolysis (Iron/Acid Method) Rationale: The Fe/HCl reduction is preferred over NaBH₄/SiO₂ for sterically hindered substrates as it avoids over-reduction to the alcohol.

-

Slurry Preparation: In a 1L flask, suspend 0.5 mol Iron powder in 150 mL Glacial Acetic Acid. Heat to 60°C.

-

Addition: Dissolve the nitroalkene (from Step 1) in 50 mL Acetic Acid and add dropwise to the iron slurry over 45 minutes.

-

Reaction: Increase heat to reflux (~100°C) for 2 hours. The mixture will turn grey/black.[1]

-

Quench: Pour the hot mixture into 500 mL ice water.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Purification: Wash DCM layer with 5% NaHCO₃ (to remove acetic acid) and brine. Distill under reduced pressure (high vacuum required) to isolate the ketone oil.

Mechanistic Pathway & Logic

The transformation relies on the electrophilicity of the aldehyde carbonyl and the subsequent tautomerization of the imine/nitro intermediate.

Figure 1: Synthetic pathway from 2-phenoxybenzaldehyde to the target ketone via nitroalkene intermediate.[1]

Medicinal Chemistry Applications

The 1-(2-phenoxyphenyl)propan-2-one scaffold is a "privileged structure" in the synthesis of tricyclic antidepressants (TCAs) and antihistamines.[1]

Dibenzoxepin Synthesis

The primary utility of this ketone is its conversion into 3-methyl-dibenzo[b,e]oxepin derivatives via intramolecular Friedel-Crafts cyclization.[1]

-

Mechanism: Acid-catalyzed cyclization (using Polyphosphoric Acid or Methanesulfonic Acid).[1]

-

Target: The ketone carbonyl oxygen activates the position for ring closure, or the carbonyl carbon serves as the electrophile for the closure onto the phenoxy ring (Scheme 2).

Figure 2: Cyclization pathway to the tricyclic dibenzoxepin core.[1]

Pharmacophore Relevance

This specific isomer allows for substitution at the C-3 position of the dibenzoxepin ring, a modification explored to alter the metabolic stability and receptor binding affinity (SERT/NET inhibition) compared to unsubstituted Doxepin [1].

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that while this compound is a research intermediate, it shares structural features with controlled precursors.

-

Regulatory Awareness: While 1-(2-phenoxyphenyl)propan-2-one is not explicitly listed as a Schedule II substance (unlike Phenylacetone/P2P), it is a "masked" P2P derivative.[1] Researchers must maintain rigorous inventory logs and usage justification to comply with diversion regulations (e.g., DEA Watch List chemicals).

-

Chemical Hygiene:

References

-

H. Lundbeck A/S. (2014).[1] Substituted Dibenzo[b,e]oxepin-11-one Derivatives and their Use. Patent WO2014053602.[1] Link

-

RSC Advances. (2016). Iron(II) promoted direct synthesis of dibenzo[b,e]oxepin-11(6H)-ones.[1] Royal Society of Chemistry. Link

-

PubChem. (2025).[1][3] Compound Summary: 2-Phenoxybenzaldehyde (Precursor Data). National Library of Medicine. Link

-

Organic Syntheses. (1955).[1] Phenylacetone (General Method adapted for substituted analogs). Org. Synth. Coll. Vol. 2, p.391. Link

Sources

Technical Guide: Safety, Handling, and Storage of 1-(2-Phenoxyphenyl)propan-2-one

Technical Abstract & Compound Identity

1-(2-Phenoxyphenyl)propan-2-one (CAS: 1305324-08-6) is a specialized aryl-acetone derivative characterized by an ortho-phenoxy substitution on the phenyl ring. It serves as a high-value intermediate in the synthesis of CNS-active agents, particularly in the development of serotonin/norepinephrine reuptake inhibitors (SNRIs) and substituted amphetamine analogs for research purposes.

Due to its structural complexity relative to simple phenylacetones, this compound exhibits unique physicochemical properties requiring specific handling protocols to prevent degradation (oxidative cleavage) and ensure operator safety.

Chemical Specifications

| Parameter | Specification |

| CAS Number | 1305324-08-6 |

| IUPAC Name | 1-(2-phenoxyphenyl)propan-2-one |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Physical State | Viscous pale yellow oil or low-melting solid (approx. MP 20-25°C) |

| Boiling Point (Est.) | 310–320°C (760 mmHg) / 140–150°C (0.5 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| Structural Motif | Phenylacetone core with o-phenoxy ether linkage |

Safety Profile & Hazard Identification (Read-Across Analysis)

Critical Note: As a specialized research chemical, comprehensive toxicological data (LD50) for this specific CAS is limited. The following safety profile is derived from Structure-Activity Relationship (SAR) analysis using Phenylacetone (P2P) and Diphenyl Ether as toxicological anchors.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Toxicological Mechanisms

-

Irritation: The ketone moiety, combined with the lipophilic diphenyl ether backbone, facilitates dermal absorption, leading to localized dermatitis and mucous membrane irritation.

-

Metabolic Activation: Like other aryl-ketones, potential metabolic reduction to the corresponding secondary alcohol (1-(2-phenoxyphenyl)propan-2-ol) may occur.

-

Sensitization: While diphenyl ethers are generally stable, impurities (phenolic degradation products) can act as sensitizers.

Handling & Operational Protocols

Engineering Controls

-

Primary Barrier: All handling must occur within a certified Class II Fume Hood with a face velocity of >100 fpm.

-

Atmosphere: Operations involving heating or distillation should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the benzylic methylene position.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Protection | Rationale |

| Respiratory | NIOSH-approved N95 (particulate) + OV (Organic Vapor) cartridge if outside hood. | Prevents inhalation of aerosols/vapors during transfer. |

| Hand | Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (if prolonged contact). | Ketones can degrade standard latex; Butyl offers superior permeation resistance. |

| Eye | Chemical Splash Goggles + Face Shield (for synthesis scales >10g). | Protects against splashes; standard safety glasses are insufficient for liquid handling. |

| Body | Tyvek® Lab Coat or chemically resistant apron. | Prevents dermal absorption via clothing contamination. |

Spillage & Decontamination Workflow

In the event of a spill, do not use water immediately, as the compound is water-insoluble and will spread.

-

Evacuate & Ventilate: Clear the immediate area.

-

Adsorb: Use vermiculite or activated carbon pads.

-

Neutralize: Wipe surface with a 10% ethanolic soap solution (surfactant aids solubilization).

-

Dispose: Seal in a dedicated organic waste container labeled "Non-Halogenated Organic Ketones".

Storage & Stability Management

The primary degradation pathway for 1-(2-Phenoxyphenyl)propan-2-one is radical-mediated auto-oxidation at the alpha-carbon (benzylic position), leading to the formation of hydroperoxides and subsequent cleavage to salicylaldehyde derivatives.

Storage Protocol

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Container: Amber glass vials with Teflon-lined caps (PTFE).

-

Headspace: Purge with Argon before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

-

Shelf-Life: 12 months under inert gas. Re-test purity via TLC/NMR every 6 months.

Analytical Verification & Quality Control

To ensure scientific integrity, researchers must validate the identity of the compound before use in synthesis.

Expected NMR Signature (CDCl₃, 400 MHz)

-

δ 2.15 (s, 3H): Methyl ketone protons (-C(O)CH ₃).

-

δ 3.75 (s, 2H): Benzylic methylene protons (Ar-CH ₂-C(O)-). Note: This singlet may show slight broadening due to rotamers.

-

δ 6.80 – 7.40 (m, 9H): Aromatic protons (Complex multiplet due to the two non-equivalent phenyl rings).

Quality Control Workflow

The following DOT diagram illustrates the decision logic for assessing compound suitability.

Figure 1: Quality Control Decision Tree for 1-(2-Phenoxyphenyl)propan-2-one, emphasizing detection of oxidative degradation.

Synthesis & Purification Insights

Purification Strategy

Due to the high boiling point (>300°C est.), atmospheric distillation will result in thermal decomposition.

-

Preferred Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient Hexane/Ethyl Acetate (95:5 → 80:20).

-

Rf Value: ~0.35 in 4:1 Hex/EtOAc.

-

-

Alternative: Kugelrohr Distillation under High Vacuum (<0.1 mmHg) at 140–150°C.

Synthesis Workflow (Contextual)

This compound is typically accessed via the Friedel-Crafts acylation or Nucleophilic substitution pathways. Below is the logic flow for the Nucleophilic approach (Phenol alkylation), which is safer for lab-scale preparation.

Figure 2: General synthetic logic for accessing the target ketone via alkylation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69313, 1-Phenoxypropan-2-one (Structural Analog). Retrieved from [Link]

-

ChemSRC (2025). CAS 1305324-08-6 Entry: 1-(2-Phenoxyphenyl)propan-2-one. Retrieved from [Link][2]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Read-Across Assessment). Retrieved from [Link]

Sources

Topic: 1-(2-Phenoxyphenyl)propan-2-one: A Strategic Precursor for the Synthesis of Dibenzofuran Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its rigid, planar structure is a cornerstone in the development of agents targeting oncology and infectious diseases.[1][3][4][5] This technical guide provides a comprehensive examination of 1-(2-phenoxyphenyl)propan-2-one, a highly versatile and strategic precursor for constructing the dibenzofuran framework. We will dissect the synthesis of this key intermediate, explore the primary mechanistic pathways for its cyclization—namely palladium-catalyzed C-H activation and acid-catalyzed electrophilic substitution—and provide validated experimental protocols. The causality behind methodological choices is emphasized throughout, offering field-proven insights for researchers in organic synthesis and drug discovery.

The Dibenzofuran Core: A Scaffold of Significance